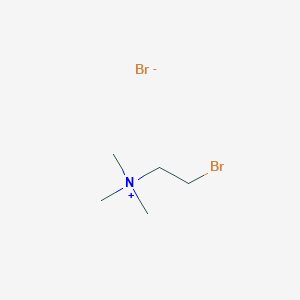
2-ベンジルアセト酢酸エチル
概要
説明
Synthesis Analysis
The synthesis of ethyl 2-benzylacetoacetate and related compounds involves several strategies, including Knoevenagel condensation reactions and multicomponent reactions. A notable method involves the reaction of 2-aminobenzenethiol and ethyl acetoacetate under specific conditions to yield 1,4-benzothiazines, showcasing the reactivity of β-ketoesters in facilitating ring closure and heterocycle formation (Dandia et al., 2006). Another approach highlights a three-component condensation process, demonstrating the compound's utility in constructing complex molecular architectures (Kurbanova et al., 2019).
Molecular Structure Analysis
The molecular structure of ethyl 2-benzylacetoacetate derivatives can be elucidated using techniques like X-ray crystallography, which provides insight into the spatial arrangement and conformations that are critical for its reactivity and interactions (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 2-benzylacetoacetate undergoes a variety of chemical reactions, including Knoevenagel condensation, which is utilized for the synthesis of compounds with significant biological activity. Its chemical reactivity is exploited in the formation of complex molecules through reactions with different aldehydes and amines, indicating its versatility as a building block (Mobinikhaledi et al., 2009).
Physical Properties Analysis
The physical properties of ethyl 2-benzylacetoacetate, such as melting point and solubility, are determined by its molecular structure. These properties are essential for understanding its behavior in different solvents and conditions, which is crucial for its application in synthetic processes.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acidity of protons adjacent to the carbonyl group, and stability of its enol form, play a significant role in its application in organic synthesis. The compound's ability to undergo various transformations, such as alkylation and acylation, showcases its utility in the synthesis of a wide range of organic compounds (Ono et al., 1979).
科学的研究の応用
薬理学
薬理学では、2-ベンジルアセト酢酸エチルは、さまざまな薬理活性分子の合成における前駆体としての可能性が探求されています。 その構造により、新しい治療薬、特に抗炎症薬および鎮痛薬の分野における開発につながる可能性のある修飾が可能です .
有機合成
この化合物は、有機合成において重要な構成ブロックとして役立ちます。これは、マイケル付加やアルドール縮合などの反応を通じて、さまざまな有機中間体の調製に使用されます。 安定なエノラートを形成する能力により、複雑な有機分子の合成において貴重な試薬になります .
材料科学
材料科学では、2-ベンジルアセト酢酸エチルの特性は、ポリマーや樹脂の合成において有益です。 ポリマー鎖への組み込みにより、材料の熱安定性と機械的強度が向上し、高性能材料に適しています .
農業化学
2-ベンジルアセト酢酸エチルの農業化学における役割は、まだ探求の段階です。しかし、その可能性は、殺虫剤や除草剤などの農薬の合成にあります。 その化学構造は、より効果的かつ環境に優しい化合物を開発するために調整することができます .
生化学
生化学では、2-ベンジルアセト酢酸エチルは、代謝経路の研究における合成中間体として使用できます。 また、酵素研究における基質または阻害剤としても役立ち、脂肪酸合成に関与する酵素の機能を解明するのに役立ちます .
産業用途
産業的には、2-ベンジルアセト酢酸エチルは、染料、香料、および香味剤の製造に用途があります。 さまざまな化学反応を起こす能力により、幅広い工業用化学品の生産において汎用性の高い中間体になります .
分析化学
分析化学では、この化合物は、クロマトグラフィー分析における標準物質または参照物質として使用できます。 これは、機器の校正に役立ち、化学分析で使用される分析方法の精度を保証します .
環境科学
最後に、2-ベンジルアセト酢酸エチルの誘導体は、環境科学において、汚染物質の除去に使用できます。 その誘導体は、水域からの重金属や有機汚染物質を捕捉するための潜在的な吸着剤として研究されています .
Safety and Hazards
If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, never give anything by mouth to an unconscious person . It is also advised not to let the product enter drains .
特性
IUPAC Name |
ethyl 2-benzyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWQYMXQMNUWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862307 | |
| Record name | Ethyl 2-benzyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a balsamic, floral-fruity odour | |
| Record name | Ethyl 2-acetyl-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
276.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Ethyl 2-acetyl-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.033-1.037 | |
| Record name | Ethyl 2-acetyl-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
620-79-1 | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl alpha-benzylacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-benzyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL .ALPHA.-BENZYLACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3AI5O6H2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-benzylacetoacetate in organic synthesis?
A: Ethyl 2-benzylacetoacetate serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. [, ] Its structure, containing both a ketone and an ester functionality, makes it a versatile reactant in various chemical transformations.
Q2: Can you provide an example of how Ethyl 2-benzylacetoacetate is used to synthesize biologically relevant molecules?
A: In a study focusing on synthesizing potential antibacterial agents, Ethyl 2-benzylacetoacetate was reacted with a diazotized solution of 6-aminocoumarin. [] This reaction yielded Ethyl 2-[(2-oxo-2H-1-benzopyran-6-yl)-hydrazono]-3-phenylpropanoate, which then underwent further transformations to produce Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives and 7-phenyl-5H-pyrano [3′,2′:4,5]indolo[1,2-a]quinoxaline-6,10-dione derivatives. These final compounds demonstrated noteworthy antibacterial activity. []
Q3: Are there any catalytic methods for the synthesis of Ethyl 2-benzylacetoacetate?
A: While specific details are limited in the provided abstracts, one paper mentions the "catalytic synthesis of Ethyl 2-benzylacetoacetate." [] This suggests that catalytic routes for its preparation exist, potentially offering advantages in terms of efficiency and selectivity compared to traditional methods.
Q4: Does the research mention any specific analytical techniques used to characterize Ethyl 2-benzylacetoacetate and its derivatives?
A: The research indicates that the structures of Ethyl 2-benzylacetoacetate derivatives were confirmed using analytical and spectral data. [] This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural elucidation in organic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)